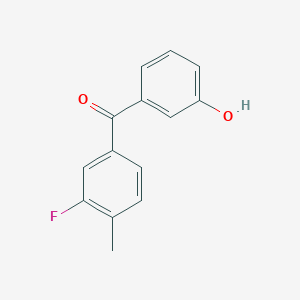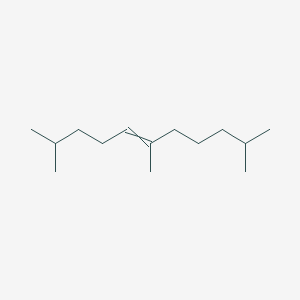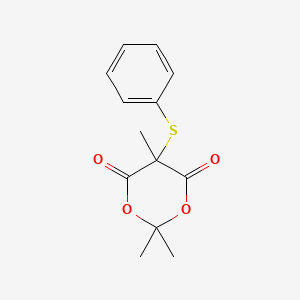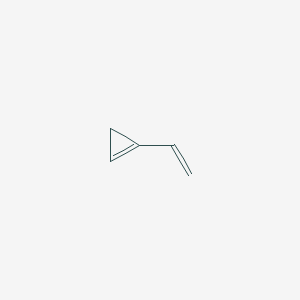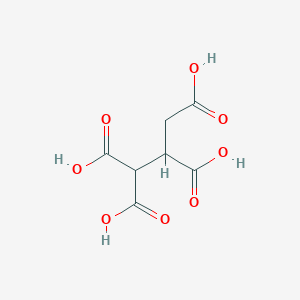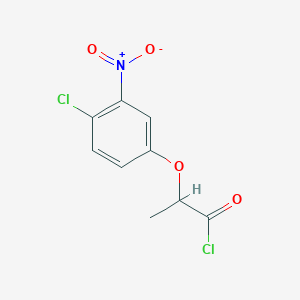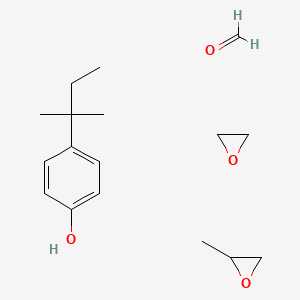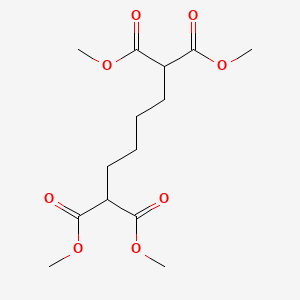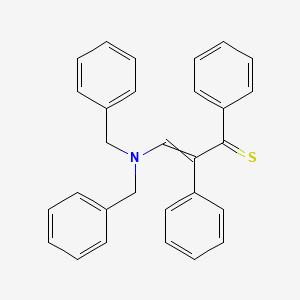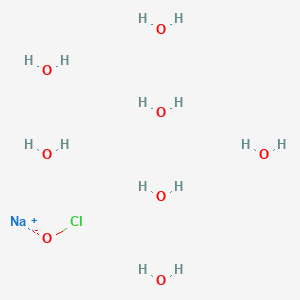
Sodium hypochlorite heptahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hypochlorite heptahydrate is a chemical compound with the formula NaOCl·7H₂O. It is a hydrated form of sodium hypochlorite, which is commonly known as bleach. This compound is widely used for its disinfectant and bleaching properties. This compound appears as a pale greenish-yellow crystalline solid and is known for its strong oxidizing capabilities .
准备方法
Synthetic Routes and Reaction Conditions: Sodium hypochlorite heptahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2 \text{NaOH} \rightarrow \text{NaOCl} + \text{NaCl} + \text{H}_2\text{O} ] The resulting sodium hypochlorite solution is then crystallized to form the heptahydrate .
Industrial Production Methods: Industrially, sodium hypochlorite is produced by the Hooker process, which involves the electrolysis of brine (sodium chloride solution). The chlorine gas generated during electrolysis is then reacted with sodium hydroxide to produce sodium hypochlorite. The solution is subsequently cooled and crystallized to obtain this compound .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent.
Decomposition: In warm or concentrated solutions, sodium hypochlorite decomposes into sodium chloride, oxygen gas, and water.
pH Dependence: In acidic environments, sodium hypochlorite forms hypochlorous acid, which is a potent disinfecting agent.
Common Reagents and Conditions:
Major Products Formed:
Chlorine Gas: Released when sodium hypochlorite reacts with acids.
Chloramines: Formed when sodium hypochlorite reacts with ammonia.
科学研究应用
Sodium hypochlorite heptahydrate has a wide range of applications in various fields:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in laboratories for disinfection and sterilization purposes.
Medicine: Utilized in endodontics for root canal irrigation due to its antibacterial properties.
Industry: Commonly used in water treatment, bleaching, and surface disinfection.
作用机制
Sodium hypochlorite exerts its effects through several mechanisms:
Antimicrobial Action: Reacts with fatty acids and amino acids, leading to the formation of chloramines that disrupt cellular metabolism.
Oxidative Action: Chlorine in the solution acts as a strong oxidant, inhibiting essential bacterial enzymes and causing irreversible oxidation of SH groups.
Saponification: Acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol, reducing surface tension.
相似化合物的比较
Sodium hypochlorite heptahydrate can be compared with other hypochlorites and related compounds:
Sodium Chlorite (NaClO₂): Used as a disinfectant and in water treatment.
Sodium Chlorate (NaClO₃): Primarily used as a herbicide and in the production of chlorine dioxide.
Calcium Hypochlorite (Ca(OCl)₂): Commonly used in swimming pool disinfection and water treatment.
Uniqueness: this compound is unique due to its high hydration level, which provides stability and ease of handling compared to its anhydrous form .
属性
CAS 编号 |
64131-03-9 |
|---|---|
分子式 |
ClH14NaO8 |
分子量 |
200.55 g/mol |
IUPAC 名称 |
sodium;hypochlorite;heptahydrate |
InChI |
InChI=1S/ClO.Na.7H2O/c1-2;;;;;;;;/h;;7*1H2/q-1;+1;;;;;;; |
InChI 键 |
NNDAWPBPJYHVAE-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.O.O.O.O.[O-]Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


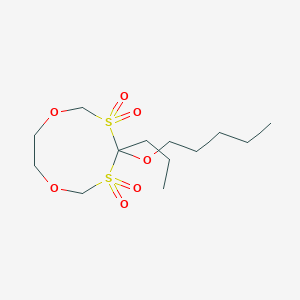
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


